3-((4-(Benzoylethylamino)-2-methylphenyl)azo)-4-hydroxynaphthalene-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is also referred to as Acid Red 6 or Supramin Red B .
Vorbereitungsmethoden
The synthesis of 3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3′-Methyl-4′-amino-N-ethylbenzanilide, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid . Industrial production methods typically involve large-scale batch processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their structure and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-[[4-(BENZOYLETHYLAMINO)-2-METHYLPHENYL]AZO]-4-HYDROXYNAPHTHALENE-1-SULFONIC ACID is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Similar compounds include:
- Acid Red 1
- Acid Red 2
- Acid Red 4
- Acid Red 6 (itself)
- Acid Red 8
These compounds share similar azo structures but differ in their substituents, leading to variations in their chemical and physical properties .
Eigenschaften
CAS-Nummer |
25317-22-0 |
---|---|
Molekularformel |
C26H23N3O5S |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
3-[[4-[benzoyl(ethyl)amino]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C26H23N3O5S/c1-3-29(26(31)18-9-5-4-6-10-18)19-13-14-22(17(2)15-19)27-28-23-16-24(35(32,33)34)20-11-7-8-12-21(20)25(23)30/h4-16,30H,3H2,1-2H3,(H,32,33,34) |
InChI-Schlüssel |
XZVZLEXTMDWIEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)C)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.